molecular formula C12H14N2O2 B2657548 N-(4-Acetamidophenyl)-N-methylprop-2-enamide CAS No. 2361639-43-0

N-(4-Acetamidophenyl)-N-methylprop-2-enamide

Cat. No.: B2657548
CAS No.: 2361639-43-0
M. Wt: 218.256
InChI Key: CZNHUIXCTQFHKN-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-N-methylprop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetamidophenyl)-N-methylprop-2-enamide typically involves the reaction of 4-acetamidophenol with appropriate reagents to introduce the N-methylprop-2-enamide group. One common method involves the acetylation of 4-nitrophenol followed by reduction to 4-aminophenol, which is then reacted with acetic anhydride to form 4-acetamidophenol. This intermediate can be further reacted with N-methylprop-2-enamide under suitable conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetamidophenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry: N-(4-Acetamidophenyl)-N-methylprop-2-enamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of various enzymes .

Medicine: Its amide functionality and phenyl ring are common motifs in many bioactive molecules, making it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N-(4-Acetamidophenyl)-N-methylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetamido group and a methylprop-2-enamide moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(4-acetamidophenyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-12(16)14(3)11-7-5-10(6-8-11)13-9(2)15/h4-8H,1H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHUIXCTQFHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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